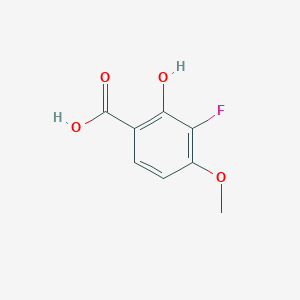

![molecular formula C8H5BrClN3O2 B6158687 methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 2092187-30-7](/img/no-structure.png)

methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a family of pyrazolo[1,5-a]pyrimidines (PPs) has been synthesized using a simpler and greener methodology . The solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1 H-pyrazol-5-amine under microwave irradiation at 180 °C has been used .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with various substituents. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 232.47 . The InChI code is 1S/C6H3BrClN3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H .Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves the reaction of 3-amino-5-bromo-7-chloropyrazole with ethyl 2-chloroacetate, followed by cyclization with potassium carbonate and methanol. The resulting intermediate is then reacted with methyl iodide to yield the final product.", "Starting Materials": [ "3-amino-5-bromo-7-chloropyrazole", "ethyl 2-chloroacetate", "potassium carbonate", "methanol", "methyl iodide" ], "Reaction": [ "Step 1: 3-amino-5-bromo-7-chloropyrazole is reacted with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate and a solvent such as DMF or DMSO. The reaction is typically carried out at elevated temperatures (e.g. 100-120°C) for several hours to yield the intermediate ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate.", "Step 2: The intermediate is then cyclized with potassium carbonate and methanol to yield the corresponding methyl ester. This reaction is typically carried out at reflux temperature for several hours.", "Step 3: The final step involves the reaction of the methyl ester intermediate with methyl iodide in the presence of a base such as potassium carbonate and a solvent such as DMF or DMSO. The reaction is typically carried out at room temperature for several hours to yield the final product, methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate." ] } | |

CAS RN |

2092187-30-7 |

Product Name |

methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate |

Molecular Formula |

C8H5BrClN3O2 |

Molecular Weight |

290.5 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.